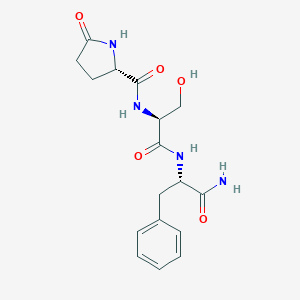
Pyroglutamyl-seryl-phenylalanine amide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Pyroglutamyl-seryl-phenylalanine amide (pGlu-Ser-Phe-NH2) is a neuropeptide that is widely studied for its various biochemical and physiological effects. It is a naturally occurring peptide that is found in the brain and other tissues of the body. The peptide is composed of four amino acids, namely pyroglutamic acid, serine, phenylalanine, and amide.
科研应用
PGlu-Ser-Phe-NH2 has been extensively studied for its various scientific research applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. The peptide has also been found to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, pGlu-Ser-Phe-NH2 has been implicated in the regulation of food intake, energy expenditure, and glucose homeostasis.
作用机制
The mechanism of action of pGlu-Ser-Phe-NH2 is not fully understood. However, it is believed to act through the activation of specific receptors in the brain and other tissues. The peptide has been shown to bind to the delta opioid receptor, which is involved in the regulation of pain perception. It has also been found to bind to the melanocortin 4 receptor, which is involved in the regulation of food intake and energy expenditure.
生化和生理效应
PGlu-Ser-Phe-NH2 has various biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. The peptide also has anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, pGlu-Ser-Phe-NH2 has been found to regulate food intake, energy expenditure, and glucose homeostasis.
实验室实验的优点和局限性
One advantage of studying pGlu-Ser-Phe-NH2 is its diverse range of effects, making it a promising candidate for the development of novel therapeutics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop specific drugs that target the peptide.
未来方向
There are several future directions for the study of pGlu-Ser-Phe-NH2. One direction is to further investigate its mechanism of action, which could lead to the development of more specific drugs that target the peptide. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, the potential of pGlu-Ser-Phe-NH2 as a therapeutic agent for various diseases, such as obesity and diabetes, could be explored further.
In conclusion, pGlu-Ser-Phe-NH2 is a neuropeptide that has various biochemical and physiological effects. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its scientific research applications. Although its mechanism of action is not fully understood, it has been implicated in the regulation of pain perception, food intake, energy expenditure, and glucose homeostasis. While there are advantages to studying pGlu-Ser-Phe-NH2, such as its diverse range of effects, there are also limitations, such as the lack of understanding of its mechanism of action. However, there are several future directions for the study of pGlu-Ser-Phe-NH2, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of pGlu-Ser-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of pGlu-Ser-Phe-NH2 involves the coupling of pyroglutamic acid, serine, phenylalanine, and amide to the solid support. After the completion of the synthesis, the peptide is cleaved from the support and purified.
性质
CAS 编号 |
100218-02-8 |
|---|---|
产品名称 |
Pyroglutamyl-seryl-phenylalanine amide |
分子式 |
C17H22N4O5 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI 键 |
HJLPUKPKQATFGH-AVGNSLFASA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
序列 |
XSF |
同义词 |
pGlu-Ser-Phe-NH2 pyroglutamyl-seryl-phenylalaninamide pyroglutamyl-seryl-phenylalanine amide |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



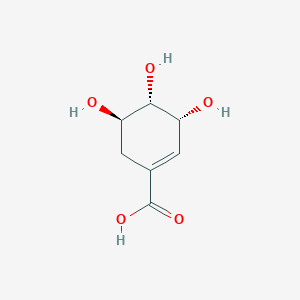

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)



![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

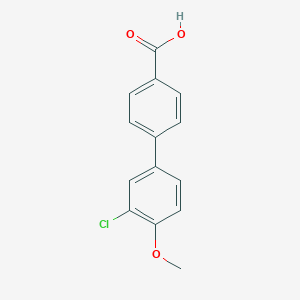
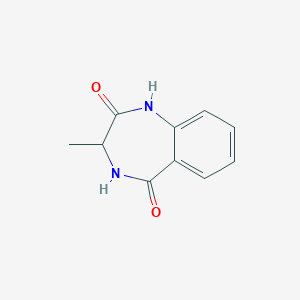
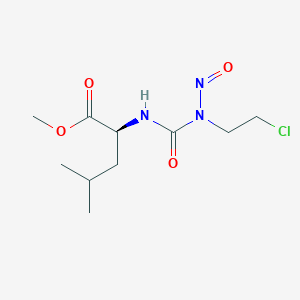
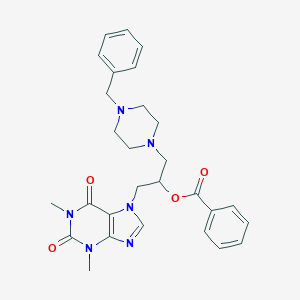
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)